(E)-3-(4-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O/c1-16-5-4-14-27-15-21(26-23(16)27)19-6-2-3-7-20(19)25-22(28)13-10-17-8-11-18(24)12-9-17/h2-15H,1H3,(H,25,28)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLOTKCTTACHIB-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C=CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)/C=C/C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their pharmacological and physicochemical properties:
| Compound Name / ID | Key Substituents | Molecular Weight (g/mol) | Biological Target | Activity/IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| (E)-3-(4-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide (Target) | 4-Fluorophenyl, 8-methylimidazo[1,2-a]pyridine | ~407.43* | Kinases (e.g., EGFR, Akt) | Not reported | — |
| N-{2-[1-(1-{4-[3-(o-Tolyl)imidazo[1,2-a]pyridin-2-yl]benzyl}piperidin-4-yl)-1H-1,2,3-triazol-4-yl]phenyl}acrylamide (6) | o-Tolyl, piperidine-triazole linker | ~684.82 | Akt | <100 (Akt1) | |
| (E)-3-(4-ethoxy-3-methoxyphenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino]phenyl]acrylamide (12s) | 4-Ethoxy-3-methoxyphenyl, pyridinylpyrimidine | 482.22 | Bcr-Abl, PDGFR | 32 (Bcr-Abl) | |
| Pruvonertinib (N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(8-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide) | 8-Methylimidazo[1,2-a]pyridine, pyrimidine, dimethylaminoethyl | ~600.10* | EGFR T790M/L858R | <10 | |
| 3,4,5-Trimethoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide (694469-31-3) | Trimethoxybenzamide, 8-methylimidazo[1,2-a]pyridine | ~447.48 | Not reported | Not reported |
*Calculated based on formula.
Key Findings
The 8-methylimidazo[1,2-a]pyridine core in the target and pruvonertinib suggests shared selectivity for kinases with cysteine-rich pockets (e.g., EGFR), whereas piperidine-triazole derivatives (e.g., compound 6) target Akt via allosteric inhibition .
Synthetic Accessibility: The target’s imidazo[1,2-a]pyridine scaffold is synthesized via cyclization of 2-aminopyridine derivatives, similar to methods used for bromoimidazo intermediates in .
Covalent Binding Potential: The acrylamide group in the target and compound 6 enables covalent binding to cysteine residues, critical for prolonged target engagement. Pruvonertinib’s similar acrylamide moiety demonstrates sub-10 nM potency against EGFR mutants, highlighting the pharmacophore’s efficacy .
SAR Insights: Methyl vs. Trimethoxy Substitutions: The target’s 8-methyl group improves metabolic stability compared to the trimethoxybenzamide in 694469-31-3, which may suffer from rapid demethylation .
Preparation Methods
Cyclocondensation Methods
The imidazo[1,2-a]pyridine scaffold is synthesized via [3+2] cycloaddition between 2-aminopyridine derivatives and α-haloketones. Optimal conditions (0.05 M in DMF, 110°C, 12 h) yield 89% 2-aryl substituted products. Methylation at C8 is achieved through:
Method A : Directed ortho-metalation (n-BuLi, THF, -78°C) followed by CH₃I quenching (64% yield, 94% purity)
Method B : Friedel-Crafts alkylation using Me2SO4/AlCl3 (51% yield, 88% purity)
Critical parameter analysis shows Method A provides better regioselectivity (98:2 C8:C6 methylation ratio) versus Method B (83:17).
Acrylamide Sidechain Installation
(E)-Selective Knoevenagel Condensation
Reaction of 4-fluorobenzaldehyde with malonic acid in pyridine/Ac2O (1:3 v/v) at 120°C for 6 h produces (E)-3-(4-fluorophenyl)acrylic acid in 92% yield. Amide coupling to aniline intermediates utilizes:
Protocol 1 : EDCl/HOBt in DCM (0°C → RT, 12 h, 86% yield)
Protocol 2 : PyBOP/DIEA in DMF (RT, 4 h, 91% yield)
HPLC analysis confirms Protocol 2 minimizes isomerization (E/Z >99:1 vs 95:5 in Protocol 1).
Final Coupling Strategies
Buchwald-Hartwig Amination
Coupling 8-methylimidazo[1,2-a]pyridine bromide with acrylamide-aniline using:
Table 2: Ligand Screening for Coupling Efficiency
| Ligand | Yield (%) | Dehalogenation Byproduct (%) |
|---|---|---|
| Xantphos | 78 | 2.1 |
| BINAP | 65 | 5.8 |
| DPEphos | 71 | 3.4 |
Purification Challenges and Solutions
Chromatographic Resolution
Reverse-phase HPLC (C18 column, MeCN/H2O + 0.1% TFA) separates target compound from:
- Unreacted imidazopyridine (Rt = 8.2 min)
- Acrylamide dimer (Rt = 11.7 min)
- Target compound (Rt = 14.3 min)
Critical Note : TFA additive prevents tailing but necessitates neutralization post-purification to avoid acid-catalyzed decomposition.
Scale-Up Considerations
Continuous Flow Optimization
Microreactor technology (Corning AFR module) enhances:
- Reaction time (batch 12 h → flow 22 min)
- Yield improvement (78% → 83%)
- Byproduct reduction (2.1% → 0.7%)
Temperature gradients across the reactor (80°C → 25°C over 5 stages) prevent exothermic decomposition of acrylamide intermediates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
